molecular formula C9H9F3O3S B13644138 Ethyl 4-(trifluoromethyl)benzenesulfonate

Ethyl 4-(trifluoromethyl)benzenesulfonate

Cat. No.: B13644138
M. Wt: 254.23 g/mol
InChI Key: BIVDDFZOCLSYAV-UHFFFAOYSA-N
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Description

Ethyl 4-(trifluoromethyl)benzenesulfonate is an organic compound with the molecular formula C₉H₉F₃O₃S. It is a derivative of benzenesulfonic acid, where the hydrogen atom on the sulfonic acid group is replaced by an ethyl group, and a trifluoromethyl group is attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(trifluoromethyl)benzenesulfonate can be synthesized through a multi-step process. One common method involves the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with ethanol in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(trifluoromethyl)benzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(trifluoromethyl)benzenesulfonate is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-(trifluoromethyl)benzenesulfonate involves its interaction with nucleophiles, leading to the formation of new chemical bonds. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable reagent in various chemical transformations. The sulfonate ester group acts as a good leaving group, facilitating nucleophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(trifluoromethyl)benzoate
  • Ethyl 4-(trifluoromethyl)benzoylacetate
  • Ethyl 4-(trifluoromethyl)phenylacetate

Uniqueness

Ethyl 4-(trifluoromethyl)benzenesulfonate is unique due to the presence of both the trifluoromethyl group and the sulfonate ester group. This combination imparts distinct chemical properties, such as increased reactivity and stability, which are not commonly found in other similar compounds .

Properties

Molecular Formula

C9H9F3O3S

Molecular Weight

254.23 g/mol

IUPAC Name

ethyl 4-(trifluoromethyl)benzenesulfonate

InChI

InChI=1S/C9H9F3O3S/c1-2-15-16(13,14)8-5-3-7(4-6-8)9(10,11)12/h3-6H,2H2,1H3

InChI Key

BIVDDFZOCLSYAV-UHFFFAOYSA-N

Canonical SMILES

CCOS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

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